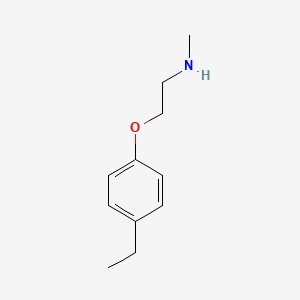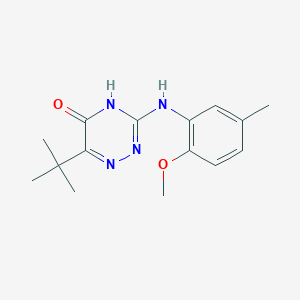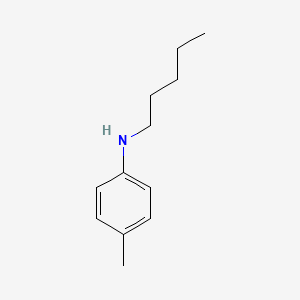
2-(4-ethylphenoxy)-N-methylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanamine, 2-(4-ethylphenoxy)-N-methyl- is an organic compound with the molecular formula C11H17NO It is a derivative of ethanamine, where the amino group is substituted with a 4-ethylphenoxy group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanamine, 2-(4-ethylphenoxy)-N-methyl- typically involves the reaction of 2-(4-ethylphenoxy)ethanol with methylamine. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of Ethanamine, 2-(4-ethylphenoxy)-N-methyl- can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as transition metal catalysts, can also enhance the reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
Ethanamine, 2-(4-ethylphenoxy)-N-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, thiols, or amines can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce primary or secondary amines.
Scientific Research Applications
Ethanamine, 2-(4-ethylphenoxy)-N-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological processes and pathways, particularly those involving amine-containing compounds.
Industry: The compound can be used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of Ethanamine, 2-(4-ethylphenoxy)-N-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(4-Ethylphenoxy)ethanamine: This compound is similar in structure but lacks the N-methyl substitution.
2-(4-Ethylphenoxy)-N-(2-furylmethyl)-1-ethanamine: This compound has a furylmethyl group instead of a methyl group.
2-(4-Ethylphenoxy)methylbenzoylthiourea: This compound contains a thiourea group instead of an amine group.
Uniqueness
Ethanamine, 2-(4-ethylphenoxy)-N-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-ethylphenoxy group and the N-methyl group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
915921-60-7 |
|---|---|
Molecular Formula |
C11H17NO |
Molecular Weight |
179.26 g/mol |
IUPAC Name |
2-(4-ethylphenoxy)-N-methylethanamine |
InChI |
InChI=1S/C11H17NO/c1-3-10-4-6-11(7-5-10)13-9-8-12-2/h4-7,12H,3,8-9H2,1-2H3 |
InChI Key |
OQCZVYNNBMVDGO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCNC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-Amino-1-(2-chloro-6-fluorophenyl)ethyl]dimethylamine](/img/structure/B12123496.png)

![4-methoxy-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]benzamide](/img/structure/B12123500.png)





![1,2-Ethanediol, 1-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12123556.png)


![4-amino-N-[2-(2-chloro-6-fluorophenyl)ethyl]benzene-1-sulfonamide](/img/structure/B12123586.png)
![5-[(2,4-Dimethylindolo[2,3-b]quinoxalin-5-yl)methyl]-2-phenyl-1,3,4-oxadiazole](/img/structure/B12123588.png)
